1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine: A Technical Guide to Terazosin EP Impurity O
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine: A Technical Guide to Terazosin EP Impurity O
Executive Summary
In the synthesis and scale-up of active pharmaceutical ingredients (APIs), the identification, quantification, and control of process-related impurities are critical to ensuring drug safety and efficacy. 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine , formally recognized in pharmacopeial monographs as 1[1], is a primary over-acylation byproduct encountered during the manufacturing of the alpha-1-selective adrenoceptor blocking agent, Terazosin[2].
As a Senior Application Scientist, I approach the control of Impurity O not merely as a regulatory checkbox, but as a chemical engineering challenge. Because this impurity lacks the highly conjugated quinazoline chromophore present in the final API, it presents unique analytical hurdles. This whitepaper deconstructs the physicochemical properties, mechanistic formation, and self-validating analytical workflows required to isolate and quantify this specific piperazine derivative.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of Impurity O is the first step in designing an effective extraction and chromatographic strategy. The molecule consists of a central piperazine core flanked by two tetrahydrofuran-2-carbonyl (tetrahydrofuroyl) groups. Because both secondary amines of the piperazine ring are converted into tertiary amides, the molecule loses the basicity inherent to the starting piperazine material.
This loss of basicity is the causal factor behind its chromatographic behavior: unlike the highly basic Terazosin API, Impurity O remains un-ionized across a wide pH range, dictating the need for highly hydrophobic stationary phases during separation.
Table 1: Physicochemical Properties
| Parameter | Specification / Value |
| IUPAC Name | [4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
| Common Name | 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine |
| Pharmacopeial ID | Terazosin EP Impurity O |
| CAS Registry Number | 547730-06-3 |
| Molecular Formula | C14H22N2O4 |
| Molecular Weight | 282.34 g/mol |
| Monoisotopic Mass | 282.158 Da |
| Solubility Profile | Soluble in DMSO, Methanol; Slightly soluble in Water |
Data synthesized from 3[3] and 4[4].
Mechanistic Pathway of Formation (Synthesis)
To eliminate an impurity, one must first understand its genesis. The 2[2] relies on the reaction of piperazine with a tetrahydro-2-furoyl acylating agent (e.g., tetrahydro-2-furoyl chloride) to produce the critical intermediate, 1-(tetrahydrofuran-2-carbonyl)piperazine[5]. This intermediate is subsequently coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline.
The Causality of Over-Acylation: Piperazine is a symmetrical diamine. When the first equivalent of the acylating agent reacts, the electron-withdrawing nature of the newly formed amide slightly deactivates the second amine. However, if the reaction is not strictly stoichiometrically controlled—or if localized concentration gradients of the acylating agent occur in the reactor—the intermediate rapidly consumes a second equivalent of the acylating agent. This uncontrolled side reaction yields 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Impurity O).
Fig 1: Formation pathway of Terazosin EP Impurity O via piperazine over-acylation.
Analytical Methodologies & Structural Elucidation
The Analytical Challenge
Standard API release methods often rely on UV detection at 254 nm, a wavelength where the highly conjugated quinazoline ring of Terazosin exhibits strong absorbance. Impurity O lacks this aromatic conjugation. Its UV absorbance is restricted to the low-wavelength region (λ < 220 nm) due to the aliphatic amide bonds. Relying solely on 254 nm will result in a false negative for Impurity O, allowing it to slip through quality control.
To solve this, we must employ a dual-detector approach: Low-wavelength UV (210 nm) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).
Self-Validating RP-HPLC-MS Protocol
The following protocol is designed as a closed-loop, self-validating system. Every run dynamically proves its own reliability through built-in system suitability checks.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The low pH (formic acid) ensures the basic Terazosin API is fully protonated (highly polar, eluting early). Impurity O, being a neutral diamide, remains un-ionized and is retained longer by the stationary phase, ensuring baseline separation.
Step 2: Chromatographic Conditions
-
Column: C18, 150 x 4.6 mm, 3.5 µm. (The high carbon load maximizes hydrophobic interactions with the aliphatic tetrahydrofuran rings).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 20 minutes.
Step 3: System Suitability (The Validation Mechanism)
-
Inject a resolution standard containing Terazosin API and 0.15% Impurity O.
-
Acceptance Criteria: The Resolution ( Rs ) between the API and Impurity O must be ≥3.0 . The %RSD of the Impurity O peak area over 5 replicate injections must be ≤5.0% .
-
Logic: If Rs<3.0 , the run automatically halts. This prevents the reporting of co-eluted peaks, ensuring the data is inherently trustworthy.
Step 4: Detection & Quantification
-
Monitor UV at 210 nm for area normalization.
-
Simultaneously scan MS in ESI+ mode. Extract m/z 283.16 [M+H]+ to positively confirm the identity of the Impurity O peak beneath the UV trace.
Fig 2: Self-validating analytical workflow for the detection of Terazosin EP Impurity O.
Process Control & Regulatory Strategy
Under ICH Q3A(R2) guidelines, process impurities in APIs must be controlled to below 0.15% (or the specific qualification threshold based on maximum daily dose). Because Impurity O is structurally similar to the API intermediate but lacks the active pharmacophore, its presence dilutes API potency and introduces unknown toxicological variables.
Engineering the Control Strategy: To suppress the formation of Impurity O at the reactor level, we manipulate the reaction kinetics. By utilizing a large stoichiometric excess of piperazine (e.g., 5:1 ratio of piperazine to acylating agent), we statistically force the reaction toward mono-acylation. The unreacted piperazine, being highly water-soluble and basic, is easily washed away during the aqueous workup phase, leaving the highly pure mono-acylated intermediate ready for the final coupling step.
References
-
Research Journal of Pharmacy and Technology. "Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation". rjptonline.org. URL: [Link]
-
Wikipedia. "Terazosin". Wikipedia.org. URL: [Link]
